3,4-Dichlorobenzenesulfonic acid, phenyl ester
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Overview
Description
3,4-Dichlorobenzenesulfonic acid, phenyl ester is an organic compound characterized by the presence of two chlorine atoms and a sulfonic acid ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorobenzenesulfonic acid, phenyl ester typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with phenol. This reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction proceeds via nucleophilic substitution, where the phenol attacks the sulfonyl chloride, resulting in the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorobenzenesulfonic acid, phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,4-dichlorobenzenesulfonic acid and phenol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in organic synthesis.
Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a base to facilitate the reaction.
Major Products Formed
Hydrolysis: 3,4-Dichlorobenzenesulfonic acid and phenol.
Reduction: 3,4-Dichlorobenzenesulfonic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichlorobenzenesulfonic acid, phenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving sulfonic acid esters.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichlorobenzenesulfonic acid, phenyl ester involves its interaction with nucleophiles, leading to the formation of various products. The sulfonic acid ester group is particularly reactive, making the compound a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonic acid, phenyl ester
- 2,4-Dichlorobenzenesulfonic acid, phenyl ester
- 3,5-Dichlorobenzenesulfonic acid, phenyl ester
Uniqueness
3,4-Dichlorobenzenesulfonic acid, phenyl ester is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs.
Properties
CAS No. |
2437-84-5 |
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Molecular Formula |
C12H8Cl2O3S |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
phenyl 3,4-dichlorobenzenesulfonate |
InChI |
InChI=1S/C12H8Cl2O3S/c13-11-7-6-10(8-12(11)14)18(15,16)17-9-4-2-1-3-5-9/h1-8H |
InChI Key |
IZYLSSOJIOHVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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